Cas no 53714-56-0 (Leuprolide)

Leuprolide 化学的及び物理的性質
名前と識別子
-
- Leuprorelin
- 5-OXOPRO-HIS-TRP-SER-TYR-D-LEU-LEU-ARG-PRO-NHC2H5
- [DES-GLY10, DLEU6, PRO9]-LH-RH, ETHYL AMIDE
- [DES-GLY10, DLEU6, PRO9]-LUTEINIZING HORMONE-RELEASING HORMONE, ETHYL AMIDE
- [DES-GLY10, DLEU 6, PRONHET9]
- (DES-GLY10,D-LEU6,PRO-NHET9)-GONADOTROPIN-RELEASING HORMONE
- (DES-GLY10,D-LEU6,PRO-NHET9)-LHRH
- [DES-GLY10, D-LEU6, PRO-NHET9]-LH-RH (HUMAN)
- (DES-GLY10,D-LEU6,PRO-NHET9)-LUTEINIZING HORMONE-RELEASING FACTOR
- (DES-GLY10,D-LEU6,PRO-NHET9)-LUTEINIZING HORMONE-RELEASING HORMONE
- [DES-GLY10, D-LEU6, PRO-NHET9]-LUTEINIZING HORMONE-RELEASING HORMONE HUMAN
- DES-GLY10,[P-LEU6]-LH-RH ETHYLAMIDE
- GLP-HIS-TRP-SER-TYR-D-LEU-LEU-ARG-PRO-NHET
- LEUPROLIDE ACETATE
- LEUPROLIDE (HUMAN)
- LEUPRORELIN ACETATE
- LH-RH LEUPROLIDE
- PGLU-HIS-TRP-SER-TYR-D-LEU-LEU-ARG-PRO-NHET
- [DES-GLY10,DLEU6, PRONHET9] LH-RH LEUPROLIDE
- Leuprolide
- <D-Leu6,DesGly10> LHRH ethylamide
- 5-oxo-L-prolyl-L-histidyl-L-tryptophyl-L-seryl-L-tyrosyl-D-leucyl-L-leucyl-L-arginyl-N-ethyl-L-prolinamide
- Carcinil
- des-Gly10 ethylamide]gonadotropin releasing hormone
- Enantone
- GLP-HIS-TRP-SER-TYR-DLEU-LEU-ARG-PRO-NHET: GLP-HWSY-DL-LRP-NHET
- Leuplin
- LEUPROPELIN
- Lucrin
- nghormone
- pGlu-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHC2H5
- Luteinizinghormone-releasing factor (pig),6-D-leucine-9-(N-ethyl-L-prolinamide)-10-deglycinamide-
- (D-Leu6,des-Gly-NH210)-LH-RH ethylamide
- A43818
- D-Leu6-des-Gly10-LH-releasing hormone ethylamide
- Des-Gly10-[D-Leu6]-LH-releasing hormone ethylamide
- Des-Gly10-[D-Leu6]LH-RHethylamide
- 1-9-Luteinizinghormone-releasing factor (swine), 6-D-leucine-9-(N-ethyl-L-prolinamide)-
- Lupron SR
- NSC 377526
- 1: PN: WO02087616 PAGE: 31 claimed protein
- Lupron
- Leuprolide acetate salt
- Prostap
- Lutrate
- Onectyl
- Enanton
- leuprolide-acetate
- DSSTox_RID_83201
- DSSTox_CID_28935
- DSSTox_GSID_49009
- MLS000028695
- RGLRXNKKBLIBQS-XNHQSDQCSA-N
- Tox21_113507
- SMR00005894
- AKOS037515838
- (D-Leu(sup 6),des-gly-NH2(sup 10),pro-ethylamide(sup 9))-LHRH
- LEUPROLIDE [HSDB]
- DTXSID50872411
- Leuproreline [INN-French]
- AKOS015892744
- Leuprorelina (INN-Spanish)
- 6-D-Leucine-9-(N-ethyl-L-prolinamide)-1-9-luteinizing Hormone-releasing Factor (Pig)
- L-pyroglutamyl-L-histidyl-L-tryptophyl-L-seryl-L-tyrosyl-D-leucyl-L-leucyl-L-arginyl-L-proline ethylamide
- LEUPROLIDE [VANDF]
- CCG-270656
- Leuprolide acetate (USAN)
- BISPHENOLA-(3-CHLORO-2-HYDROXYPROPYL)-&
- HY-12553
- NCGC00485984-01
- LEUPROLIDE [MI]
- MFCD00167544
- LEUPRORELIN [EP MONOGRAPH]
- SCHEMBL4585
- Leuprorelina
- Leuproreline (INN-French)
- NSC-377526
- Leuprorelinum [INN-Latin]
- DB00007
- Leuprolide acetate salt, >=98% (HPLC)
- Q907160
- EFY6W0M8TG
- LEUPRORELIN [MART.]
- DTXCID00820063
- LEUPRORELIN [WHO-DD]
- Leuproreline
- 53714-56-0
- Leuprorelin slow release
- Leuprorelinum
- 5-OXO-L-PROLYL-L-HISTIDYL-L-TRYPTOPHYL-L-SERYL-L-TRYOSYL-D-LEUCYL-L-LEUCYL-L-ARGINYL-N-ETHYL-L-PROLINAMIDE
- BDBM50369395
- HS-2016
- (D-Leu(sup 6),des-gly-NH2(sup 10),pro-ethylamide(sup 9))-GNRH
- GTPL1175
- C75519
- TAP-144 FREE BASE
- CS-4947
- L02AE02
- CHEBI:6427
- CKD-841
- LEUPRORELIN (MART.)
- 6-D-Leucine-9-(N-ethyl-L-prolinamide)-10-deglycinamide Luteinizing Hormone-Releasing Factor (Pig)
- (2S)-1-[(2S)-5-carbamimidamido-2-[(2S)-2-[(2R)-2-[(2S)-2-[(2S)-3-hydroxy-2-[(2S)-2-[(2S)-3-(1H-imidazol-4-yl)-2-{[(2S)-5-oxopyrrolidin-2-yl]formamido}propanamido]-3-(1H-indol-3-yl)propanamido]propanamido]-3-(4-hydroxyphenyl)propanamido]-4-methylpentanamido]-4-methylpentanamido]pentanoyl]-N-ethylpyrrolidine-2-carboxamide
- Fensolvi (leuprolide acetate injectable suspension)
- (S)-N-ethyl-1-(((S)-5-oxopyrrolidine-2-carbonyl)-L-histidyl-L-tryptophyl-L-seryl-L-tyrosyl-D-leucyl-L-leucyl-L-arginyl)pyrrolidine-2-carboxamide
- ABBOTT-43818 FREE BASE
- CHEMBL1201199
- Leuprorelin acetate (JAN)
- Leuprorelin [INN:BAN]
- Leuprolide acetate, United States Pharmacopeia (USP) Reference Standard
- EN300-7481165
- LEUPRORELIN [INN]
- Leuprorelinum (INN-Latin)
- HSDB 6518
- LEUPRORELIN (EP MONOGRAPH)
- AKOS030213246
- CCRIS 8462
- (-)-leuprolide
- Leuprorelina [INN-Spanish]
- GFIJNRVAKGFPGQ-LIJARHBVSA-N
- Leuporelin
- UNII-EFY6W0M8TG
- Leuprorelin?
- DA-64932
- BRD-K26323068-001-01-8
- Leuprolide TFA
-
- MDL: MFCD00072080
- インチ: 1S/C59H84N16O12.C2H4O2/c1-6-63-57(86)48-14-10-22-75(48)58(87)41(13-9-21-64-59(60)61)68-51(80)42(23-32(2)3)69-52(81)43(24-33(4)5)70-53(82)44(25-34-15-17-37(77)18-16-34)71-56(85)47(30-76)74-54(83)45(26-35-28-65-39-12-8-7-11-38(35)39)72-55(84)46(27-36-29-62-31-66-36)73-50(79)40-19-20-49(78)67-40;1-2(3)4/h7-8,11-12,15-18,28-29,31-33,40-48,65,76-77H,6,9-10,13-14,19-27,30H2,1-5H3,(H,62,66)(H,63,86)(H,67,78)(H,68,80)(H,69,81)(H,70,82)(H,71,85)(H,72,84)(H,73,79)(H,74,83)(H4,60,61,64);1H3,(H,3,4)/t40-,41-,42-,43+,44-,45-,46-,47-,48-;/m0./s1
- InChIKey: RGLRXNKKBLIBQS-XNHQSDQCSA-N
- ほほえんだ: O=C([C@]([H])(C([H])([H])C([H])([H])C([H])([H])/N=C(\N([H])[H])/N([H])[H])N([H])C([C@]([H])(C([H])([H])C([H])(C([H])([H])[H])C([H])([H])[H])N([H])C([C@@]([H])(C([H])([H])C([H])(C([H])([H])[H])C([H])([H])[H])N([H])C([C@]([H])(C([H])([H])C1C([H])=C([H])C(=C([H])C=1[H])O[H])N([H])C([C@]([H])(C([H])([H])O[H])N([H])C([C@]([H])(C([H])([H])C1=C([H])N([H])C2=C([H])C([H])=C([H])C([H])=C12)N([H])C([C@]([H])(C([H])([H])C1=C([H])N=C([H])N1[H])N([H])C([C@]1([H])C([H])([H])C([H])([H])C(N1[H])=O)=O)=O)=O)=O)=O)=O)=O)N1C([H])([H])C([H])([H])C([H])([H])[C@@]1([H])C(N([H])C([H])([H])C([H])([H])[H])=O.O([H])C(C([H])([H])[H])=O
計算された属性
- せいみつぶんしりょう: 1208.645462g/mol
- ひょうめんでんか: 0
- XLogP3: 0.7
- 水素結合ドナー数: 15
- 水素結合受容体数: 14
- 回転可能化学結合数: 32
- どういたいしつりょう: 1208.645462g/mol
- 単一同位体質量: 1208.645462g/mol
- 水素結合トポロジー分子極性表面積: 432Ų
- 重原子数: 87
- 複雑さ: 2390
- 同位体原子数: 0
- 原子立体中心数の決定: 9
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- 色と性状: ふわふわした固体。
- 密度みつど: 1.44
- ゆうかいてん: 150-155°C
- ふってん: 1720.5°C at 760 mmHg
- フラッシュポイント: 994.3°C
- 屈折率: 1.681
- すいようせい: Soluble in water at 1mg/ml
- PSA: 466.34000
- LogP: 3.44730
- ひせんこうど: D25 -31.7° (c = 1 in 1% acetic acid)
Leuprolide セキュリティ情報
- シグナルワード:Danger
- 危害声明: H360
- 警告文: P201-P280-P308+P313
- WGKドイツ:2
- セキュリティの説明: S22-S24/25
- RTECS番号:OH6390000
- 危険レベル:6.1
- セキュリティ用語:S22-S24/25
- 包装グループ:Ⅲ
- ちょぞうじょうけん:Please store the product under the recommended conditions in the Certificate of Analysis.
Leuprolide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB347460-5 mg |
Leuprolide, 98%; . |
53714-56-0 | 98% | 5 mg |
€179.50 | 2023-07-19 | |
TRC | L330590-5 mg |
Leuprolide |
53714-56-0 | 5mg |
$ 90.00 | 2022-06-04 | ||
abcr | AB347460-100mg |
Leuprolide, 98%; . |
53714-56-0 | 98% | 100mg |
€1720.90 | 2025-02-16 | |
DC Chemicals | DC22504-50mg |
Leuprorelin |
53714-56-0 | >98% | 50mg |
$85.0 | 2023-09-15 | |
TRC | L330590-100mg |
Leuprolide |
53714-56-0 | 100mg |
$620.00 | 2023-05-18 | ||
S e l l e c k ZHONG GUO | P1013-50mg |
Leuprorelin |
53714-56-0 | 99.67% | 50mg |
¥1474.2 | 2022-04-26 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L25550-1mg |
Leuprorelin |
53714-56-0 | 1mg |
¥1162.0 | 2021-09-09 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce46242-5mg |
Leuprorelin (Leuprolide) |
53714-56-0 | 98% | 5mg |
¥1926.00 | 2023-09-08 | |
TRC | L330590-5mg |
Leuprolide |
53714-56-0 | 5mg |
$ 109.00 | 2023-09-07 | ||
Enamine | EN300-7481165-0.05g |
(2S)-1-[(2S)-5-carbamimidamido-2-[(2S)-2-[(2R)-2-[(2S)-2-[(2S)-3-hydroxy-2-[(2S)-2-[(2S)-3-(1H-imidazol-4-yl)-2-{[(2S)-5-oxopyrrolidin-2-yl]formamido}propanamido]-3-(1H-indol-3-yl)propanamido]propanamido]-3-(4-hydroxyphenyl)propanamido]-4-methylpentanamido]-4-methylpentanamido]pentanoyl]-N-ethylpyrrolidine-2-carboxamide |
53714-56-0 | 95.0% | 0.05g |
$550.0 | 2025-03-10 |
Leuprolide 関連文献
-
Takuya Matsumoto,Koki Sasamoto,Ryo Hirano,Kounosuke Oisaki,Motomu Kanai Chem. Commun. 2018 54 12222
-
Abel Santos,Moom Sinn Aw,Manpreet Bariana,Tushar Kumeria,Ye Wang,Dusan Losic J. Mater. Chem. B 2014 2 6157
-
Wei Chang,Genye He,Kuan Yan,Zhanliang Wang,Yufeng Zhang,Tianyu Dong,Yunxi Liu,Lisi Zhang,Liu Hong Anal. Methods 2021 13 5838
-
Farhad Golmohammadi,Saeed Balalaie,Fatima Hamdan,Shokoofeh Maghari New J. Chem. 2018 42 4344
-
Arianna Gelain,Luca Rizzi,Laura Legnani,Aurora Pacini,Katerina Spyridaki,Vlasios Karageorgos,George Liapakis,Stefania Villa Med. Chem. Commun. 2015 6 1656
-
M. Joyce Nirmala,Uma Kizhuveetil,Athira Johnson,Balaji G,Ramamurthy Nagarajan,Vignesh Muthuvijayan RSC Adv. 2023 13 8606
-
Noureddine Ajellal,Christophe M. Thomas,Thierry Aubry,Yves Grohens,Jean-Fran?ois Carpentier New J. Chem. 2011 35 876
-
R. Elancheran,V. L. Maruthanila,M. Ramanathan,S. Kabilan,R. Devi,A. Kunnumakara,Jibon Kotoky Med. Chem. Commun. 2015 6 746
-
Shingo Nagahara,Yohei Okada,Yoshikazu Kitano,Kazuhiro Chiba Chem. Sci. 2021 12 12911
-
Naoki Yamato,Noriaki Kumagai,Momoha Okahira,Satoru Kosaka,Shuji Kodama,Ryohei Yamamoto,Atsushi Yamamoto,Koichiro Takao,Masanori Yamamoto Chem. Commun. 2022 58 12106
Leuprolideに関する追加情報
Comprehensive Overview of Leuprolide (CAS No. 53714-56-0): Mechanism, Applications, and Innovations
Leuprolide, a synthetic nonapeptide with the CAS registry number 53714-56-0, is a potent gonadotropin-releasing hormone (GnRH) agonist. This compound has revolutionized the treatment of hormone-dependent conditions, including prostate cancer, endometriosis, and central precocious puberty (CPP). Its unique mechanism of action involves initial stimulation followed by suppression of the pituitary-gonadal axis, making it a cornerstone in modern endocrine therapy. The growing interest in Leuprolide acetate formulations, such as Lupron Depot, reflects its clinical versatility and sustained-release innovations.
Recent advancements in Leuprolide research have focused on optimizing delivery systems, including biodegradable microspheres and implants, to enhance patient compliance. A 2023 study highlighted the efficacy of 3-month depot formulations in reducing treatment frequency for advanced prostate cancer patients. This aligns with current healthcare trends emphasizing long-acting injectables (LAIs) and precision dosing. The compound's molecular structure (C59H84N16O12) allows for targeted modifications, sparking investigations into personalized GnRH therapy.
The pharmaceutical industry has seen rising demand for Leuprolide-based therapies, driven by increasing global prevalence of hormone-responsive cancers. Search analytics reveal high-volume queries like "Leuprolide side effects management" and "Leuprolide vs Goserelin," reflecting patient and clinician concerns. Notably, the compound's role in fertility preservation protocols has gained attention, particularly in oncofertility programs for young cancer patients. Its pK properties (t½ = 3-4 hours) necessitate specialized formulations, explaining the dominance of depot injections in the market.
Emerging applications of CAS 53714-56-0 include experimental use in neuroendocrine disorders and Alzheimer's disease research, where GnRH modulation shows neuroprotective potential. Regulatory agencies classify Leuprolide acetate as a Pregnancy Category X substance, underscoring the need for strict therapeutic monitoring. The synthesis pathway of this 9-amino acid peptide involves sophisticated solid-phase peptide synthesis (SPPS) techniques, with purity standards exceeding 98% for clinical-grade material.
Environmental impact studies confirm that Leuprolide degrades rapidly in aquatic systems (DT50 < 7 days), addressing concerns about pharmaceutical pollution. The global Leuprolide market is projected to grow at 6.8% CAGR through 2030, fueled by patent expirations and biosimilar development. Current clinical trials explore combination therapies with androgen receptor inhibitors, potentially expanding its oncology indications. Analytical methods for 53714-56-0 quantification typically employ HPLC-MS/MS, with recent innovations in portable biosensors for point-of-care monitoring.
Patient education resources emphasize Leuprolide administration techniques and bone density preservation strategies during long-term use. The compound's IC50 values vary across receptor subtypes, explaining its tissue-specific effects. Pharmaceutical chemists are investigating PEGylated Leuprolide analogs to extend half-life while maintaining GnRH receptor specificity. These developments position CAS 53714-56-0 as a continuously evolving therapeutic agent with expanding translational medicine applications.
53714-56-0 (Leuprolide) 関連製品
- 74381-53-6(Leuprolide acetate)
- 38234-21-8(Fertirelin)
- 33515-09-2(N-(1-{2-(carbamoylmethyl)carbamoylpyrrolidin-1-yl}-5-(diaminomethylidene)amino-1-oxopentan-2-yl)-2-{2-2-(3-hydroxy-2-{2-3-(1H-imidazol-5-yl)-2-(5-oxopyrrolidin-2-yl)formamidopropanamido-3-(1H-indol-3-yl)propanamido}propanamido)-3-(4-hydroxyphenyl)propanamidoacetamido}-4-methylpentanamide)
- 76932-56-4(Nafarelin)
- 7531-52-4(L-Prolinamide)
- 61012-19-9(Lecirelin)
- 57773-63-4(Triptorelin)
- 83150-76-9(Octreotide)
- 71447-49-9(Gonadorelin)
- 57773-65-6(Deslorelin)

